Trimethylhydrazine

Description

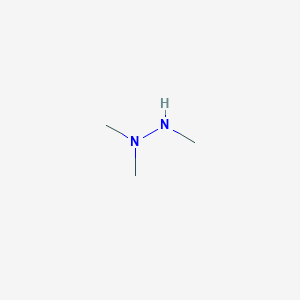

Structure

3D Structure

Properties

IUPAC Name |

1,1,2-trimethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2/c1-4-5(2)3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIIPNAJXERMYOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80169760 | |

| Record name | Trimethylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1741-01-1 | |

| Record name | Trimethylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001741011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIMETHYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E72N07R6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Trimethylhydrazine: Chemical Formula, Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylhydrazine, a methylated derivative of hydrazine, presents a subject of significant interest in organic synthesis and toxicological research. This technical guide provides a comprehensive overview of the chemical formula, structure, and physicochemical properties of this compound isomers. Detailed experimental protocols for its synthesis are outlined, and its known biological activities are discussed. This document aims to serve as a valuable resource for professionals in research, and drug development by consolidating key technical data and methodologies related to this compound.

Chemical Formula and Structure

The chemical formula for this compound is C₃H₁₀N₂ .[1][2][3][4] It has a molecular weight of approximately 74.12 g/mol .[2][3] this compound exists as two primary structural isomers: 1,1,2-trimethylhydrazine and the cationic 1,1,1-trimethylhydrazinium (B8733633).[5]

-

1,1,2-Trimethylhydrazine: This isomer features two methyl groups attached to one nitrogen atom and one methyl group on the other. Its IUPAC name is 1,1,2-trimethylhydrazine.[1]

-

1,1,1-Trimethylhydrazinium: This is a cationic species where three methyl groups are bonded to one of the nitrogen atoms, resulting in a positive charge on that nitrogen. It exists as a salt with a counter-ion, such as iodide (1,1,1-trimethylhydrazinium iodide).

Below is a visual representation of the chemical structures of the two isomers.

Chemical structures of this compound isomers.

Physicochemical Properties

The physicochemical properties of this compound and its common salt are summarized in the tables below for easy comparison.

Table 1: Properties of 1,1,2-Trimethylhydrazine

| Property | Value | Reference |

| CAS Number | 1741-01-1 | [1][3][4] |

| Molecular Formula | C₃H₁₀N₂ | [1][3][4] |

| Molecular Weight | 74.12 g/mol | [3] |

| Boiling Point | 87.98 °C (estimate) | [2][3] |

| Melting Point | -71.91 °C | [2][3] |

| Density | 0.8648 g/cm³ (estimate) | [2][3] |

| pKa | 9.15 ± 0.70 (Predicted) | [2][3] |

| Refractive Index | 1.4212 (estimate) | [2][3] |

Table 2: Properties of 1,1,1-Trimethylhydrazinium Iodide

| Property | Value | Reference |

| CAS Number | 3288-80-0 | |

| Molecular Formula | C₃H₁₁IN₂ | [6] |

| Molecular Weight | 202.04 g/mol | [6] |

| Melting Point | 225-230 °C (decomposes) | |

| Appearance | White powder |

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common approaches.

Synthesis of 1,1,1-Trimethylhydrazinium Iodide

This method involves the direct methylation of 1,1-dimethylhydrazine (B165182).

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, combine 1,1-dimethylhydrazine with methyl iodide. The reaction is typically carried out in a suitable solvent, such as diethyl ether or in the absence of a solvent.

-

Reaction Conditions: The reaction mixture is stirred at room temperature. The formation of 1,1,1-trimethylhydrazinium iodide, a stable, crystalline solid, is observed.[7]

-

Isolation and Purification: The solid product is isolated by filtration, washed with a cold solvent (e.g., diethyl ether) to remove any unreacted starting materials, and then dried under vacuum.

-

Characterization: The final product can be characterized by its melting point (225-230 °C with decomposition) and spectroscopic methods (NMR, IR).

Synthesis workflow for 1,1,1-Trimethylhydrazinium Iodide.

Biological Activity and Applications

Tumorigenicity

Studies have shown that this compound hydrochloride can act as a tumor inducer in mice.[8]

Experimental Findings:

-

Administration: A 0.05% solution of this compound hydrochloride was administered to Swiss albino mice in their drinking water over their lifetime.[8]

-

Tumor Induction: The treated group showed a significant increase in the incidence of tumors in blood vessels (angiosarcomas), lungs (adenomas), and kidneys (adenomas) compared to the untreated control group.[8]

-

Incidence Rates: The tumor incidences in the treated group were 85% for blood vessels, 44% for lungs, and 6% for kidneys, compared to 5%, 22%, and 0% in the control group, respectively.[8]

This study highlights the carcinogenic potential of this compound, a critical consideration for its handling and use in any application.

Tumorigenic effects of this compound Hydrochloride.

Applications in Organic Synthesis

1,1,1-Trimethylhydrazinium iodide is a valuable reagent in organic synthesis, particularly for aromatic amination through vicarious nucleophilic substitution (VNS).[7]

Key Applications:

-

Aromatic Amination: It is used to introduce amino groups into electron-deficient aromatic rings, such as nitroarenes.[7]

-

Reaction Mechanism: In the presence of a strong base, 1,1,1-trimethylhydrazinium iodide acts as a potent nucleophile, substituting a hydrogen atom on the aromatic ring.[7]

-

Intermediate in Pharmaceutical Manufacturing: this compound is used as an intermediate in the synthesis of various pharmaceutical products.[3]

Conclusion

This compound, with its distinct isomers, possesses a range of chemical properties and reactivity that make it a compound of interest for both synthetic chemists and toxicologists. While its utility as a synthetic intermediate is evident, its demonstrated tumorigenicity necessitates careful handling and risk assessment. This guide has provided a detailed overview of its fundamental chemical characteristics, synthesis protocols, and biological activities to aid researchers and professionals in their work with this compound. Further research into its mechanisms of toxicity and potential therapeutic applications may unveil new facets of this intriguing molecule.

References

- 1. This compound | C3H10N2 | CID 43369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 1741-01-1,this compound | lookchem [lookchem.com]

- 3. This compound - Protheragen [protheragen.ai]

- 4. Hydrazine, trimethyl- [webbook.nist.gov]

- 5. Methylhydrazines - Wikipedia [en.wikipedia.org]

- 6. scbt.com [scbt.com]

- 7. 1,1,1-Trimethylhydrazinium Iodide: A Novel, Highly Reactive Reagent for Aromatic Amination via Vicarious Nucleophilic Substitution of Hydrogen [organic-chemistry.org]

- 8. This compound hydrochloride as a tumor inducer in Swiss mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Trimethylhydrazine: An In-depth Technical Guide for Scientific Professionals

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physical and chemical properties of Trimethylhydrazine (TMH). It includes detailed experimental protocols and explores its potential biological interactions, offering a valuable resource for its application in research and development.

Core Physical and Chemical Properties

This compound is a colorless, flammable, and highly reactive liquid.[1] Due to its potential for explosion when in contact with air or oxidizing agents, it must be handled with extreme caution.[1] It is also recognized as a carcinogen and can cause severe irritation to the eyes, skin, and respiratory system.[1]

Physical Properties

The fundamental physical characteristics of this compound are summarized in Table 1 for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₃H₁₀N₂ | [1][2][][4] |

| Molecular Weight | 74.12 g/mol | [1][2][][4] |

| Boiling Point | 49.3 °C to 87.98 °C | [1][2][] |

| Melting Point | Approximately -71.91 °C | [1][2] |

| Density | 0.787 to 0.8648 g/cm³ (estimate) | [1][2][] |

| Solubility | Very soluble in water (1000 g/L at 25 °C) | [5] |

| Vapor Pressure | 300 mmHg at 25°C | [1] |

| Refractive Index | ~1.4212 (estimate) | [1][2] |

| CAS Number | 1741-01-1 | [1][2][][4] |

Chemical Properties

The chemical behavior of this compound is dictated by the presence of nitrogen atoms with lone pairs of electrons, conferring basic and nucleophilic properties.

| Property | Value/Description | Reference |

| pKa | 9.15 ± 0.70 (Predicted) | [1][2] |

| Reactivity | Highly reactive with oxidizing agents.[1] Its derivative, 1,1,1-Trimethylhydrazinium Iodide, is a potent aminating reagent.[6] The nucleophilicity of this compound has been a subject of study.[7] | |

| Synonyms | 1,1,2-Trimethylhydrazine, N,N,N'-Trimethylhydrazine | [1][2][][4] |

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation

A documented method for the synthesis of this compound involves the catalytic hydrogenation of methylenedimethylhydrazine.[8]

Experimental Workflow: Catalytic Hydrogenation

Caption: Catalytic hydrogenation of methylenedimethylhydrazine to produce this compound.

Detailed Methodology: [8]

-

Reactant Charging : In a pressure-resistant vessel, place methylenedimethylhydrazine and a metal catalyst. The catalyst can be palladium on charcoal, Raney nickel, or platinum oxide.

-

Pressurization and Heating : Seal the vessel and introduce hydrogen gas to a pressure ranging from approximately 40 to 4000 psi. The reaction mixture is then heated to a temperature between 0°C and 100°C.

-

Reaction : The mixture is agitated, for instance by shaking, for a duration sufficient to ensure the reaction goes to completion, which can be several hours.

-

Product Recovery : After the reaction, the vessel is cooled and depressurized. The resulting reaction product mixture is then subjected to fractional distillation to isolate and purify the this compound.

Analytical Methods

The analysis of hydrazines, including this compound, can be performed using standard laboratory techniques such as:

For biological samples, preparation often involves derivatization to enhance detection and separation.[12]

Biological Activity and Potential Signaling Pathway Interactions

Known Biological Effects

Studies have shown that this compound hydrochloride can act as a tumor-inducing agent in mice, leading to the development of tumors in blood vessels, lungs, and kidneys.[13] This highlights the need for careful handling and assessment of its toxicological profile in any application. The broader class of compounds known as hydrazones exhibits a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[14][15]

Hypothetical Signaling Pathway Interaction

Given its chemical structure as a methylated amine, this compound could potentially interact with biological pathways involving methyltransferases. It might act as a competitive inhibitor by binding to the active site of these enzymes, thereby preventing the binding of the natural substrate.

Logical Relationship: Competitive Inhibition of a Methyltransferase

References

- 1. Cas 1741-01-1,this compound | lookchem [lookchem.com]

- 2. This compound - Protheragen [protheragen.ai]

- 4. This compound | C3H10N2 | CID 43369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS # 1741-01-1, this compound, 1,1,2-Trimethylhydrazine, N,N,N'-Trimethylhydrazine - chemBlink [chemblink.com]

- 6. 1,1,1-Trimethylhydrazinium Iodide: A Novel, Highly Reactive Reagent for Aromatic Amination via Vicarious Nucleophilic Substitution of Hydrogen [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. US3182087A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. researchgate.net [researchgate.net]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. TABLE 6-1, Analytical Methods for Determining Hydrazine, 1,1-Dimethylhydrazine, and 1,2-Dimethylhydrazine in Biological Samplesa - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. This compound hydrochloride as a tumor inducer in Swiss mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Trimethylhydrazine (CAS 1741-01-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylhydrazine, with the CAS number 1741-01-1, is a methylated derivative of hydrazine. It is a compound of interest in various chemical and pharmaceutical research areas due to its unique chemical properties and reactivity. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, spectroscopic data, synthesis, reactivity, and toxicological information. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Physicochemical Properties

This compound is a colorless, flammable liquid. Its key physicochemical properties are summarized in the table below. It is important to note that some reported values, such as boiling point and density, show discrepancies across different sources. This may be attributable to variations in measurement conditions or sample purity.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₁₀N₂ | [1][2] |

| Molecular Weight | 74.12 g/mol | [1][2] |

| IUPAC Name | 1,1,2-Trimethylhydrazine | [2] |

| Synonyms | N,N,N'-Trimethylhydrazine | [1] |

| CAS Number | 1741-01-1 | [1][2] |

| Boiling Point | 49.3 °C at 760 mmHg | [3] |

| 87.98 °C (estimate) | [1] | |

| Melting Point | -71.91 °C | [1] |

| Density | 0.787 g/cm³ | [3] |

| 0.8648 g/cm³ (estimate) | [1] | |

| Vapor Pressure | 300 mmHg at 25°C | [1] |

| pKa | 9.15 ± 0.70 (Predicted) | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following tables summarize the available mass spectrometry, infrared, and nuclear magnetic resonance data.

Mass Spectrometry (MS)

Mass spectrometry data reveals the fragmentation pattern of this compound under electron ionization.

| m/z | Relative Intensity | Possible Fragment |

| 74 | 61.50 | [M]+ (Molecular Ion) |

| 59 | 99.99 | [M - CH₃]+ |

| 43 | 12.00 | [C₂H₅N]+ |

| 42 | 26.50 | [C₂H₄N]+ |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the molecule. The following are characteristic absorption bands for this compound.

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretch |

| ~2950 | C-H stretch (asymmetric) |

| ~2850 | C-H stretch (symmetric) |

| ~1460 | C-H bend |

| ~1050 | C-N stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~2.3 | s | 6H | N(CH₃)₂ |

| ~2.5 | s | 3H | N-CH₃ |

| ~3.0 | br s | 1H | N-H |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~40 | N(CH₃)₂ |

| ~50 | N-CH₃ |

Synthesis and Reactivity

Synthesis

General Synthetic Approaches:

-

Reduction of N,N-dimethyl-N'-methylenehydrazine: One reported method involves the reduction of N,N-dimethyl-N'-methylenehydrazine using a reducing agent such as lithium aluminum hydride (LiAlH₄).

-

Alkylation of 1,1-Dimethylhydrazine (B165182): Another potential route is the direct methylation of 1,1-dimethylhydrazine using a methylating agent like methyl iodide. Careful control of reaction conditions would be necessary to favor mono-methylation at the unsubstituted nitrogen.

The following diagram illustrates a conceptual workflow for the synthesis of this compound via the reduction of N,N-dimethyl-N'-methylenehydrazine.

Reactivity

This compound is a reactive compound. One notable application of its reactivity is in the formation of 1,1,1-trimethylhydrazinium (B8733633) iodide, a reagent used in organic synthesis. This is achieved by reacting 1,1-dimethylhydrazine with methyl iodide. While this reaction produces the quaternary ammonium (B1175870) salt and not this compound itself, it highlights the nucleophilic nature of the nitrogen atoms.

Applications in Drug Development

This compound is listed as an intermediate in the synthesis of Anamorelin . Anamorelin is an orally active, selective ghrelin receptor agonist that has been investigated for the treatment of cancer anorexia-cachexia syndrome. The this compound moiety is incorporated into the final structure of anamorelin.

The following diagram illustrates the role of this compound as a building block in the synthesis of Anamorelin.

Toxicology and Safety

This compound and its salts are considered to be toxic. A study on this compound hydrochloride administered in the drinking water of Swiss mice demonstrated its tumorigenicity. The study reported an increased incidence of tumors of the blood vessels (angiosarcomas), lungs (adenomas), and kidneys (adenomas) in the treated group compared to the control group.

The precise mechanism of carcinogenicity for this compound has not been fully elucidated. However, studies on related methylated hydrazines, such as 1,2-dimethylhydrazine (B38074) (DMH), suggest a possible mechanism involving metabolic activation to reactive intermediates that can alkylate DNA, leading to mutations and tumor initiation.

The proposed metabolic activation and carcinogenic mechanism of action for the related compound 1,2-dimethylhydrazine is depicted below. It is plausible that this compound could undergo a similar bioactivation process.

Due to its toxicity and potential carcinogenicity, this compound should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment, including gloves and safety glasses.

Experimental Protocols

Tumor Induction Study with this compound Hydrochloride

The following is a summary of the methodology used in a study demonstrating the tumorigenicity of this compound hydrochloride in Swiss mice.

-

Test Substance: this compound hydrochloride (TMH)

-

Animal Model: Outbred Swiss albino mice, 6 weeks of age at the start of the study.

-

Administration: A 0.05% solution of TMH was administered for a lifetime in the drinking water.

-

Control Group: An untreated control group was maintained under the same conditions.

-

Endpoint: The study continued for the lifetime of the mice. Upon death, tissues were collected for histopathological examination.

-

Observed Outcomes: The treated group showed a significantly higher incidence of tumors of the blood vessels, lungs, and kidneys compared to the control group.

Conclusion

This compound (CAS 1741-01-1) is a reactive chemical with applications as an intermediate in pharmaceutical synthesis, notably for the drug anamorelin. While its physicochemical and spectroscopic properties are partially characterized, a detailed, publicly available synthesis protocol is lacking. A significant concern with this compound is its demonstrated tumorigenicity in animal studies, which necessitates careful handling and safety precautions. This guide provides a consolidated resource for researchers and professionals working with or considering the use of this compound, highlighting both its utility and its potential hazards. Further research is warranted to fully elucidate its biological mechanisms of action and to develop safe and efficient synthetic methodologies.

References

historical methods for Trimethylhydrazine preparation

An in-depth analysis of historical methodologies for the synthesis of trimethylhydrazine reveals a progression of chemical strategies, primarily centered on the reduction of a methylated hydrazine (B178648) precursor and the direct methylation of hydrazine derivatives. This technical guide consolidates key historical methods, presenting detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these foundational techniques.

Reduction of Methylenedimethylhydrazine

A significant historical approach to the synthesis of this compound involves the reduction of methylenedimethylhydrazine. This method has been explored using both chemical reducing agents and catalytic hydrogenation.

Reduction with Lithium Aluminum Hydride

An early method for the preparation of this compound involved the use of the potent chemical reducing agent, lithium aluminum hydride (LiAlH₄).[1] This approach, while effective, was hampered by the high cost and hazardous nature of the reagent, which is sensitive to air and moisture, making it less practical for large-scale industrial production.[1]

Experimental Protocol:

Details for a specific experimental protocol using lithium aluminum hydride were not extensively available in the documents reviewed. However, a general procedure would involve the slow addition of a solution of methylenedimethylhydrazine in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) to a stirred suspension of lithium aluminum hydride in the same solvent under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically exothermic and may require cooling. After the reaction is complete, the excess lithium aluminum hydride is quenched, followed by an aqueous workup to isolate the this compound.

Catalytic Hydrogenation

To circumvent the challenges associated with lithium aluminum hydride, catalytic hydrogenation of methylenedimethylhydrazine was developed as a more economical and scalable alternative.[1] This method involves the reaction of methylenedimethylhydrazine with hydrogen gas in the presence of a metal catalyst.

Experimental Protocol:

A notable example of this method is detailed in a 1965 patent.[1]

-

Run A: 10 mls of methylenedimethylhydrazine were placed in a pressure vessel with 2 grams of Raney nickel (wet with water). The mixture was shaken under 3000 p.s.i. of hydrogen for 2.5 hours. A high yield of this compound was recovered by fractionation of the reaction product mixture after removal of the metal catalyst.

-

Run B: 20 mls of methylenedimethylhydrazine were placed in a pressure vessel with 1.5 grams of 10% palladium on charcoal catalyst. The reaction mixture was shaken with hydrogen at 2000 p.s.i. for 2 hours at 48°C and for 2.5 hours at 65°C. This compound was recovered from the resulting reaction product mixture.

-

Run C: 25 mls of methylenedimethylhydrazine were shaken with 4.5 grams of Raney nickel in a pressure vessel under 1700 p.s.i. of hydrogen at a temperature of about 50°C for a period of 1.75 hours. A good yield of this compound was recovered by fractionation from the reaction product mixture.

-

Example III: 10 mls of methylenedimethylhydrazine were shaken with 0.1 gram of platinum oxide (Adams catalyst) under 3000 p.s.i. for 2.5 hours. This compound was recovered from the reaction product mixture.

The patent also describes a specific example with a 60% yield where the this compound product was identified by its boiling point (around 60°C), titration with acid and potassium iodate, and the melting point of its picrate (B76445) derivative.[1]

Reaction Pathway: Catalytic Hydrogenation of Methylenedimethylhydrazine

Caption: Catalytic hydrogenation of methylenedimethylhydrazine to this compound.

Methylation of Hydrazine Derivatives

The synthesis of this compound can also be approached through the direct methylation of hydrazine or its partially methylated derivatives. However, controlling the degree of methylation to selectively obtain the desired trisubstituted product has historically been a challenge, often leading to a mixture of mono-, di-, tri-, and even tetramethylated hydrazines.[2][3]

Early Attempts and Challenges

Early attempts at preparing this compound via methylation were reported to be impractical.[4] The reaction of hydrazine or methylhydrazine with methylating agents like methyl halides can lead to the formation of various byproducts, including symmetrical dimethylhydrazine and trimethylhydrazinium halides, which complicates the separation and purification of the desired product and often results in low yields.[2]

Synthesis via Methylating Agents

Despite the challenges, methods using methylating agents have been explored. For instance, the methylation of benzalazine (B126859) (derived from hydrazine and benzaldehyde) with dimethyl sulfate (B86663) is a known route to produce methylhydrazine sulfate.[5] While this specific procedure targets monomethylhydrazine, the underlying principle of using a protecting group (benzal) and a methylating agent illustrates a general strategy that could be adapted for the synthesis of more highly substituted hydrazines.

Reaction Pathway: General Methylation of Hydrazine

Caption: General pathway for the methylation of hydrazine, yielding a product mixture.

Quantitative Data Summary

| Method | Starting Material | Reagents/Catalyst | Reaction Conditions | Yield | Reference |

| Catalytic Hydrogenation | Methylenedimethylhydrazine | Raney Nickel, H₂ | 3000 p.s.i., unspecified temp., 2.5 hours | High | [1] |

| Catalytic Hydrogenation | Methylenedimethylhydrazine | 10% Pd on Charcoal, H₂ | 2000 p.s.i., 48°C for 2h then 65°C for 2.5h | - | [1] |

| Catalytic Hydrogenation | Methylenedimethylhydrazine | Raney Nickel, H₂ | 1700 p.s.i., ~50°C, 1.75 hours | Good | [1] |

| Catalytic Hydrogenation | Methylenedimethylhydrazine | Platinum Oxide, H₂ | 3000 p.s.i., unspecified temp., 2.5 hours | - | [1] |

| Catalytic Hydrogenation (with yield reported) | Methylenedimethylhydrazine | Not specified in snippet | Not specified in snippet | 60% | [1] |

| Methylation of Hydrazine Derivatives | Hydrazine or Methylhydrazine | Methyl Halides | - | Low | [2] |

Note: "-" indicates that the specific quantitative data was not available in the reviewed search results. "High" and "Good" are qualitative descriptions from the source.[1]

Conclusion

Historically, the preparation of this compound has been dominated by the reduction of methylenedimethylhydrazine, with catalytic hydrogenation emerging as a more practical method over the use of lithium aluminum hydride. Direct methylation of hydrazine has been less favored due to a lack of selectivity, leading to complex product mixtures and low yields of the desired this compound. These foundational methods have paved the way for the development of more refined and efficient synthetic routes in modern chemistry.

References

- 1. US3182087A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 2. DE3026771C2 - Process for the preparation of methylhydrazines - Google Patents [patents.google.com]

- 3. CN109503418A - A kind of preparation process of methyl hydrazine - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Molecular Weight and Density of Trimethylhydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight and density of trimethylhydrazine, a reactive chemical intermediate used in organic synthesis and pharmaceutical manufacturing. It includes tabulated physicochemical data, detailed experimental protocols for the determination of these properties, and a workflow diagram illustrating the characterization process.

Physicochemical Data of this compound

This compound is a colorless, flammable liquid.[1] The most commonly referenced isomer is 1,1,2-trimethylhydrazine (CAS Registry Number: 1741-01-1).[2][3] Data for this and related compounds are summarized below for clarity and comparative analysis.

Table 1: Molecular Weight of this compound and Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Source |

| 1,1,2-Trimethylhydrazine | 1741-01-1 | C₃H₁₀N₂ | 74.12 | [1] |

| 1,1,2-Trimethylhydrazine | 1741-01-1 | C₃H₁₀N₂ | 74.13 | [2][4] |

| 1,1,2-Trimethylhydrazine | 1741-01-1 | C₃H₁₀N₂ | 74.1249 | [3] |

| 1,1,2-Trimethylhydrazine dihydrochloride | 339539-94-5 | C₃H₁₂Cl₂N₂ | 147.05 | [5] |

| This compound hydrochloride | 60597-20-8 | C₃H₁₁ClN₂ | 110.58 | [6] |

| 1,1,1-Trimethylhydrazinium iodide | 3288-80-0 | C₃H₁₁IN₂ | 202.04 | [7][8][9] |

Table 2: Density of 1,1,2-Trimethylhydrazine

| Density (g/cm³) | Conditions | Source |

| 0.8648 (estimate) | Not Specified | [1] |

| 0.787 | Not Specified | |

| 0.814 | 18 °C | [10] |

Note: Discrepancies in reported values can arise from different experimental conditions, purity of the sample, and whether the value is experimental or an estimate.

Experimental Protocols

Accurate determination of molecular weight and density is critical for substance identification, quality control, and process development. The following are standard methodologies for these measurements.

Determination of Molecular Weight via Mass Spectrometry

Mass spectrometry is the definitive method for determining the molecular weight of a compound with high accuracy and precision.[7]

Principle: This technique measures the mass-to-charge ratio (m/z) of ionized molecules.[11] A molecule is ionized, and the resulting ion is accelerated through a magnetic or electric field. The path of the ion is dependent on its m/z ratio, allowing for precise mass determination. The peak with the highest m/z value, excluding isotope peaks, generally corresponds to the molecular ion, from which the molecular weight is determined.[12]

Detailed Methodology (Electron Ionization - EI-MS):

-

Sample Introduction: A small, pure sample of liquid this compound is injected into the instrument, where it is vaporized under a high vacuum.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•).

-

Acceleration: The newly formed ions are accelerated by an electric field, ensuring they all have the same kinetic energy.

-

Deflection/Analysis: The accelerated ions travel through a magnetic field, which deflects them. The degree of deflection is inversely proportional to the ion's mass-to-charge ratio. Lighter ions are deflected more than heavier ones.

-

Detection: An electron multiplier or Faraday cup detects the ions. The detector measures the abundance of ions at each m/z value.

-

Data Analysis: The resulting mass spectrum plots ion abundance versus m/z. The molecular weight is determined from the m/z value of the molecular ion peak. High-resolution mass spectrometry can provide a molecular formula by measuring the mass with enough precision to distinguish between compounds with the same nominal mass.[12]

Determination of Density

The density of a liquid can be determined with high precision using several established methods.

Principle: This gravimetric method provides a very precise determination of density by measuring the mass of a known, precise volume of the liquid. A pycnometer is a glass flask with a specific, calibrated volume.[13]

Detailed Methodology:

-

Preparation: Clean and thoroughly dry the pycnometer and its ground glass stopper.

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer (m₀) using an analytical balance.

-

Calibration with a Reference Liquid (e.g., Distilled Water):

-

Fill the pycnometer with distilled water of a known temperature.

-

Insert the stopper, allowing excess water to exit through the capillary hole to ensure the volume is exact.

-

Carefully dry the exterior of the pycnometer.

-

Weigh the water-filled pycnometer (m₁).

-

Record the temperature of the water to use the correct reference density (ρ_water).

-

The volume of the pycnometer (V) is calculated as: V = (m₁ - m₀) / ρ_water.

-

-

Measurement of this compound:

-

Empty, clean, and dry the pycnometer.

-

Fill the pycnometer with this compound, ensuring the temperature is controlled and recorded.

-

Insert the stopper, wipe the exterior dry, and weigh the filled pycnometer (m₂).

-

-

Calculation: The density of this compound (ρ_sample) is calculated using the formula:

-

ρ_sample = (m₂ - m₀) / V

-

Principle: This modern, automated technique measures the density of a liquid based on changes in the oscillation frequency of a U-shaped tube when it is filled with the sample.[1] The principle relies on a mass-spring model.[1]

Detailed Methodology:

-

Instrument Calibration: The instrument is first calibrated using two standards of precisely known densities, often dry air and ultrapure water. This calibration determines the instrument constants.

-

Sample Injection: A small volume of the this compound sample is injected into the clean, dry borosilicate glass U-tube.[1] Care must be taken to avoid introducing air bubbles.

-

Measurement: The U-tube, containing the sample, is electronically excited (typically by a piezoelectric element) to oscillate at its natural resonant frequency.[1][8]

-

Frequency Detection: An optical sensor precisely measures the period of oscillation. The oscillation period is directly related to the total mass of the tube and its contents.

-

Density Calculation: The instrument's software automatically calculates the density of the sample based on its measured oscillation period relative to the calibration standards. The relationship is typically expressed as ρ = Aτ² - B, where τ is the oscillation period and A and B are the instrument constants.[1]

Mandatory Visualization

The following diagram illustrates the logical workflow for the physicochemical characterization of a chemical substance like this compound.

References

- 1. Oscillating U-tube - Wikipedia [en.wikipedia.org]

- 2. Pycnometers | Fisher Scientific [fishersci.com]

- 3. Oscillating tube densitometer [ite.tu-clausthal.de]

- 4. chm.uri.edu [chm.uri.edu]

- 5. moorparkcollege.edu [moorparkcollege.edu]

- 6. rudolphresearch.com [rudolphresearch.com]

- 7. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]

- 8. Investigation of Oscillating Micro U-Tube-Based Fluid Density Sensor | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

- 9. homesciencetools.com [homesciencetools.com]

- 10. wjec.co.uk [wjec.co.uk]

- 11. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. scribd.com [scribd.com]

- 13. scientificlabs.co.uk [scientificlabs.co.uk]

Technical Guide: Physicochemical Properties and Synthetic Application of Trimethylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylhydrazine (TMH), systematically named 1,1,2-trimethylhydrazine, is a chemical compound with the formula C₃H₁₀N₂. It is a derivative of hydrazine (B178648) and finds application as an intermediate in the synthesis of pharmaceuticals. This technical guide provides a detailed overview of the boiling and melting points of this compound, the experimental protocols for their determination, and its role in synthetic chemistry, particularly in the production of Anamorelin.

Physicochemical Data

The accurate determination of physical properties such as boiling and melting points is crucial for the safe handling, purification, and application of chemical compounds in research and development.

Summary of Physical Properties

The table below summarizes the reported boiling and melting points for this compound. It is important to note that there are discrepancies in the reported boiling points in the literature, which may be attributable to different experimental conditions or the presence of impurities. The values from peer-reviewed scientific literature and established chemical databases are prioritized.

| Property | Value | Source(s) |

| Melting Point | -71.91 °C | [1] |

| -73 °C | [2] | |

| Boiling Point | 49.3 °C at 760 mmHg | [] |

| 62-63 °C at 753 Torr | [2] | |

| 87.98 °C (estimate) | [1][4] |

The significant variation in the reported boiling point highlights the importance of careful experimental determination. The lower values are likely experimentally determined, while the higher value is an estimate. For practical applications, experimental verification is strongly recommended.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the melting and boiling points of this compound. Given that this compound is a flammable, highly reactive, and potentially carcinogenic compound, all procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and chemical-resistant gloves.[4]

Determination of Melting Point

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small sample of solid this compound (previously solidified by cooling) is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range. For an accurate measurement, a new sample is heated to about 10-15°C below the approximate melting point, and then the heating rate is slowed to 1-2°C per minute.

-

Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting point range. For a pure compound, this range should be narrow.

Determination of Boiling Point

Apparatus:

-

Small-scale distillation apparatus or a Thiele tube setup

-

Heating mantle or oil bath

-

Thermometer

-

Boiling chips or a capillary tube (for nucleation)

-

Round-bottom flask

-

Condenser

Procedure (using a small-scale distillation apparatus):

-

Apparatus Assembly: A small round-bottom flask is charged with a small volume of this compound and a few boiling chips to ensure smooth boiling. The flask is fitted with a distillation head, a condenser, and a collection vessel. The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head.

-

Heating: The flask is gently heated using a heating mantle or an oil bath.

-

Equilibrium and Measurement: The liquid is brought to a boil, and the vapor is allowed to rise and equilibrate with the liquid. The temperature is recorded when the vapor temperature stabilizes while the liquid is condensing and dripping into the collection vessel. This stable temperature is the boiling point at the recorded atmospheric pressure.

-

Pressure Correction: If the atmospheric pressure is not 760 mmHg, the observed boiling point can be corrected using a nomograph or the Clausius-Clapeyron equation to determine the normal boiling point.

Role in Pharmaceutical Synthesis: Anamorelin

This compound serves as a key building block in the synthesis of Anamorelin, a selective agonist of the ghrelin/growth hormone secretagogue receptor (GHSR) developed for the treatment of cancer cachexia and anorexia.[5][6]

The synthesis of Anamorelin involves the coupling of an activated carboxylic acid intermediate with this compound to form a hydrazide. This hydrazide moiety is a critical part of the final drug structure. The general synthetic step involving this compound is outlined below.

Caption: Synthetic pathway of Anamorelin involving this compound.

Carcinogenic Potential

It is important for researchers to be aware that this compound hydrochloride has been shown to induce tumors in mice.[7] Studies have demonstrated that chronic administration in drinking water led to an increased incidence of tumors in blood vessels, lungs, and kidneys.[7] This carcinogenic potential is a critical safety consideration and underscores the need for stringent handling procedures to minimize exposure. The mechanism of carcinogenesis for hydrazine derivatives often involves metabolic activation to reactive intermediates that can alkylate DNA.[1]

Caption: Postulated logical pathway for this compound-induced carcinogenesis.

References

- 1. Biochemical and molecular aspects of 1,2-dimethylhydrazine (DMH)-induced colon carcinogenesis: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrazine, trimethyl- [webbook.nist.gov]

- 4. Cas 1741-01-1,this compound | lookchem [lookchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Anamorelin - Wikipedia [en.wikipedia.org]

- 7. This compound hydrochloride as a tumor inducer in Swiss mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Trimethylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylhydrazine (TMH), a chemical intermediate and propellant, presents a unique profile of high reactivity and potential toxicity. A thorough understanding of its solubility and stability is paramount for its safe handling, application in chemical synthesis, and for toxicological and pharmaceutical research. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. It includes extrapolated and qualitative solubility data in aqueous and organic solvents, details on its thermal and hydrolytic stability, and proposes potential degradation pathways. Furthermore, this guide outlines detailed experimental protocols for the systematic determination of its solubility and stability, and discusses its known biological implications, primarily its genotoxicity.

Physicochemical Properties of this compound

This compound, with the molecular formula C₃H₁₀N₂, is a colorless and flammable liquid.[1] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₁₀N₂ | [1] |

| Molecular Weight | 74.12 g/mol | [1] |

| Melting Point | -71.91 °C | [1] |

| Boiling Point | 87.98 °C (estimated) | [1] |

| Density | 0.8648 g/cm³ (estimated) | [1] |

| Vapor Pressure | 300 mmHg at 25°C | [1] |

| pKa | 9.15 ± 0.70 (Predicted) | [1] |

Solubility Profile

Aqueous Solubility

This compound is reported to be highly soluble in water. One source indicates a calculated solubility of 1000 g/L at 25 °C, which categorizes it as "very soluble." This high aqueous solubility is attributed to the presence of the polar hydrazine (B178648) moiety capable of forming hydrogen bonds with water molecules.

Organic Solvent Solubility

Table 2: Qualitative and Extrapolated Solubility of this compound in Common Organic Solvents

| Solvent | Predicted Solubility | Rationale |

| Methanol (B129727) | Miscible / Very Soluble | Similar to hydrazine, capable of hydrogen bonding. |

| Ethanol | Miscible / Very Soluble | Similar to hydrazine, capable of hydrogen bonding. |

| Acetone | Soluble | Polar aprotic solvent, likely to dissolve TMH. |

| Dimethyl Sulfoxide (B87167) (DMSO) | Very Soluble | Highly polar aprotic solvent with broad solubility power.[2] |

Stability Profile

This compound is a highly reactive compound and its stability is influenced by temperature, pH, and the presence of oxidizing agents.[1]

Thermal Stability

The thermal decomposition of this compound has been studied, revealing that at elevated temperatures it degrades to form hydrogen cyanide (HCN), nitrogen (N₂), and ammonia (B1221849) (NH₃). This decomposition pathway highlights the compound's potential to form highly toxic byproducts under thermal stress.

Hydrolytic Stability

The stability of this compound in aqueous solutions is pH-dependent. The protonated form, the trimethylhydrazonium ion, is reported to be remarkably stable to hydrolysis at pD values greater than 5.0, indicating very slow degradation in neutral to alkaline conditions.[3] This suggests that in typical biological or environmental pH ranges, hydrolysis may not be a primary degradation pathway.

Proposed Degradation Pathways

Based on the available information on thermal decomposition and the known metabolism of other hydrazine derivatives, a potential degradation pathway for this compound can be proposed. This pathway likely involves oxidation and rearrangement reactions.

Caption: Proposed degradation of this compound under thermal stress.

Experimental Protocols

The following sections outline detailed methodologies for the systematic determination of the solubility and stability of this compound.

Protocol for Solubility Determination

This protocol is a general method that can be adapted for various solvents.

Caption: General workflow for determining the solubility of this compound.

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, methanol, ethanol, acetone, DMSO) in a sealed, inert glass vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved this compound from the saturated solution by centrifugation or filtration through a solvent-compatible filter (e.g., 0.22 µm PTFE).

-

Quantification: Accurately dilute an aliquot of the clear supernatant or filtrate and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Analysis: Calculate the solubility in units of g/L or mol/L. Repeat the experiment at different temperatures to determine the temperature-dependence of solubility.

Protocol for Stability (Forced Degradation) Study

This protocol outlines a forced degradation study to identify degradation products and determine degradation kinetics.

References

Spectroscopic Profile of Trimethylhydrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Trimethylhydrazine (CAS No. 1741-01-1), a compound of interest in various chemical and pharmaceutical research domains. This document outlines key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), presents detailed experimental protocols, and includes visualizations to illustrate analytical workflows.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound. Due to the limited availability of published, peer-reviewed raw data for ¹H and ¹³C NMR and a detailed IR peak list, the NMR and IR data tables include expected values based on the chemical structure and data from analogous compounds. These predicted values serve as a reference for researchers acquiring and interpreting new experimental data.

Table 1: Mass Spectrometry Data for this compound

The mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions. The data presented below is consistent with electron ionization (EI) mass spectrometry.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 74 | 61.50 | [M]⁺ (Molecular Ion) |

| 59 | 99.99 | [(CH₃)₂NNH]⁺ |

| 43 | 12.00 | [(CH₃)₂N]⁺ |

| 42 | 26.50 | [CH₃N=CH₂]⁺ |

Data sourced from PubChem CID 43369.[1]

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different methyl groups and the N-H proton.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| (CH₃)₂N- | 2.2 - 2.4 | Singlet | 6H |

| -NH-CH₃ | 2.5 - 2.7 | Singlet | 3H |

| -NH- | 2.8 - 4.0 | Broad Singlet | 1H |

Note: Chemical shifts are predictions and may vary depending on the solvent and experimental conditions. The N-H proton signal is often broad due to quadrupole broadening and may exchange with deuterium (B1214612) in deuterated protic solvents.

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

The ¹³C NMR spectrum of this compound is expected to display two signals corresponding to the two distinct types of carbon atoms in the molecule.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| (CH₃)₂N- | 45 - 55 |

| -NH-CH₃ | 35 - 45 |

Note: Chemical shifts are predictions based on typical values for similar chemical environments.

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

The IR spectrum of this compound is expected to show characteristic absorption bands for N-H, C-H, and N-N bonds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| C-H Stretch (sp³) | 2850 - 3000 | Strong |

| N-H Bend | 1590 - 1650 | Medium |

| C-H Bend | 1350 - 1470 | Medium |

| C-N Stretch | 1000 - 1250 | Medium to Strong |

| N-N Stretch | 900 - 1200 | Weak to Medium |

Note: These are expected absorption ranges and the exact peak positions and intensities can be influenced by the sample state (neat liquid, solution) and intermolecular interactions.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize this compound. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 ¹H NMR Spectroscopy

-

Sample Preparation: Prepare a solution of this compound by dissolving approximately 5-10 mg of the neat liquid in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrument Setup: The data should be acquired on a 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 10-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate all signals.

2.1.2 ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated solution of this compound by dissolving approximately 20-50 mg of the neat liquid in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube with TMS as the internal standard.

-

Instrument Setup: The data should be acquired on a 75 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: Standard proton-decoupled pulse sequence.

-

Spectral Width: 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024, or more, depending on the sample concentration, to achieve a good signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the FID with an exponential multiplication to improve the signal-to-noise ratio. Phase the spectrum and perform baseline correction. Reference the spectrum to the solvent signal or TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, the spectrum can be obtained directly as a neat thin film. Place one drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin, uniform film.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty salt plates.

-

Place the sample assembly in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum. Label the major absorption peaks.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer via a gas chromatography (GC-MS) system or by direct infusion. For GC-MS, use a suitable capillary column (e.g., nonpolar dimethylpolysiloxane).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 10-100 amu using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Acquisition and Processing: The instrument software will generate a mass spectrum plotting the relative abundance of ions as a function of their m/z ratio. Identify the molecular ion peak and major fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to Trimethylhydrazine as a Chemical Intermediate

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylhydrazine (TMH), systematically known as 1,1,2-trimethylhydrazine, is a methylated derivative of hydrazine (B178648).[1] It is a highly reactive, colorless, and flammable liquid chemical compound.[2] While it has applications in the aerospace industry as a high-energy propellant, its primary role of interest in the chemical and pharmaceutical sectors is as a versatile chemical intermediate.[2] Its unique structure, featuring both a secondary and a tertiary amine within the hydrazine moiety, makes it a valuable building block for the synthesis of a wide range of complex organic molecules, including pharmaceuticals and specialty chemicals.[2] This guide provides a comprehensive technical overview of its properties, synthesis, and applications as a chemical intermediate.

Physicochemical and Safety Data

Handling this compound requires extreme caution due to its high reactivity, potential for explosion when in contact with oxidizing agents, and significant toxicity.[2] It is a known carcinogen and can cause severe irritation to the eyes, skin, and respiratory system.[2] All handling should occur in a controlled environment with appropriate personal protective equipment.

Quantitative properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1741-01-1 | [2][3][] |

| Molecular Formula | C₃H₁₀N₂ | [2][3][] |

| Molecular Weight | 74.13 g/mol | [3] |

| IUPAC Name | 1,1,2-trimethylhydrazine | [3][] |

| Synonyms | N,N,N'-Trimethylhydrazine, Anamorelin intermediate-1 | [2][3] |

| Boiling Point | 49.3°C to 87.98°C (estimate) | [2][] |

| Melting Point | -71.91°C | [2] |

| Density | ~0.787 - 0.865 g/cm³ (estimate) | [2][] |

| Vapor Pressure | 300 mmHg at 25°C | [2] |

| pKa | 9.15 ± 0.70 (Predicted) | [2] |

Synthesis of this compound

The primary industrial synthesis of this compound involves the catalytic hydrogenation of methylenedimethylhydrazine. This process is efficient and can be adapted for commercial-scale operations.[5] The reaction proceeds by reacting methylenedimethylhydrazine with hydrogen gas in the presence of a Group VIII metal catalyst, such as palladium, nickel, or platinum.[5]

Caption: Catalytic hydrogenation of methylenedimethylhydrazine to this compound.

Experimental Protocols for Synthesis

Detailed methodologies for the synthesis of this compound via catalytic hydrogenation are outlined in U.S. Patent 3,182,087.[5] The following protocols are adapted from the examples provided therein.

General Procedure: Methylenedimethylhydrazine is placed in a pressure vessel with a suitable catalyst. The vessel is pressurized with hydrogen and agitated, often with heating. Upon reaction completion, this compound is recovered from the product mixture, typically by fractionation.[5]

Protocol 1: Using Palladium Catalyst

-

Place 20 mL of methylenedimethylhydrazine into a pressure vessel.

-

Add 1.5 grams of 10% palladium on charcoal catalyst.

-

Pressurize the vessel with hydrogen to 2000 p.s.i.

-

Agitate the mixture for 2 hours at 48°C, followed by 2.5 hours at 65°C.

-

After cooling and depressurizing, recover the this compound by fractionation.[5]

Protocol 2: Using Raney Nickel Catalyst

-

Place 25 mL of methylenedimethylhydrazine into a pressure vessel.

-

Add 4.5 grams of Raney nickel catalyst.

-

Pressurize the vessel with hydrogen to 1700 p.s.i.

-

Agitate the mixture for 1.75 hours at approximately 50°C.

-

Recover the resulting this compound from the reaction mixture.[5] A good yield is reported for this method.[5]

Protocol 3: Using Platinum Catalyst

-

Place 10 mL of methylenedimethylhydrazine into a pressure vessel.

-

Add 0.1 gram of platinum oxide (Adams catalyst).

-

Pressurize the vessel with hydrogen to 3000 p.s.i.

-

Agitate the mixture for 2.5 hours.

-

Isolate and recover the this compound product.[5]

Summary of Reaction Conditions

The flexibility of the synthesis allows for various conditions, as summarized below.

| Catalyst | Pressure (p.s.i.) | Temperature (°C) | Duration (hours) |

| 10% Palladium on Charcoal | 2000 | 48-65 | 4.5 |

| Raney Nickel | 1700 | ~50 | 1.75 |

| Raney Nickel | 3000 | Not specified | 2.5 |

| Platinum Oxide | 3000 | Not specified | 2.5 |

Role as a Chemical Intermediate

The utility of this compound as a chemical intermediate stems from the reactivity of its hydrazine functional group. It can participate in a variety of chemical transformations to build more complex molecular architectures, a critical process in drug discovery and fine chemical synthesis.

References

Theoretical Analysis of the Conformational Landscape of Trimethylhydrazine: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trimethylhydrazine (TMH), with the chemical formula C₃H₁₀N₂, is a substituted hydrazine (B178648) derivative of interest in various chemical and pharmaceutical contexts. Understanding its three-dimensional structure and conformational flexibility is crucial for elucidating its reactivity, intermolecular interactions, and potential biological activity. Theoretical chemistry provides powerful tools to explore the potential energy surface of molecules like TMH, identifying stable conformers, transition states, and the energetic barriers that separate them.

This guide details the standard theoretical protocols for a comprehensive conformational analysis of this compound. It covers the computational methods for geometry optimization, frequency analysis, and the determination of rotational energy barriers. The presented data, while illustrative, provides a framework for interpreting the structural nuances of TMH.

Computational Methodology

The theoretical investigation of the this compound structure would typically involve a multi-step computational workflow. This ensures the accurate identification of all relevant conformers and the transition states connecting them.

2.1. Conformational Search

A systematic or stochastic conformational search is the initial step to identify all possible low-energy structures of this compound. This can be achieved through methods such as:

-

Systematic Scan: Rotating around the N-N and C-N bonds at fixed intervals (e.g., 30°) and performing a preliminary geometry optimization at a lower level of theory (e.g., PM7 or a small basis set DFT).

-

Molecular Dynamics: Running a short molecular dynamics simulation at a high temperature to explore the conformational space, followed by quenching and optimization of snapshots.

2.2. Geometry Optimization and Frequency Calculations

All unique conformers identified in the initial search are then subjected to full geometry optimization and frequency calculations using Density Functional Theory (DFT). A commonly employed and reliable level of theory for such systems is B3LYP with a Pople-style basis set augmented with diffuse and polarization functions, such as 6-311+G(d,p) .

The frequency calculations serve two primary purposes:

-

To confirm that the optimized structures are true minima on the potential energy surface (i.e., have no imaginary frequencies).

-

To obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

2.3. Rotational Barrier Calculations

The energy barriers for rotation around the N-N and C-N bonds are determined by performing a relaxed potential energy surface (PES) scan. This involves systematically changing the relevant dihedral angle in small increments (e.g., 10°) while optimizing all other geometrical parameters at each step. The transition state structures corresponding to the maxima on the PES are then located using a transition state search algorithm (e.g., Berny optimization to a first-order saddle point) and confirmed by a frequency calculation (which should yield exactly one imaginary frequency).

Experimental Protocols

Protocol 1: Geometry Optimization and Frequency Calculation of TMH Conformers

-

Initial Structure Generation: Generate the initial 3D coordinates for each potential conformer of this compound.

-

Computational Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Methodology:

-

Level of Theory: B3LYP

-

Basis Set: 6-311+G(d,p)

-

Job Type: Opt Freq (for simultaneous optimization and frequency calculation).

-

Convergence Criteria: Use tight convergence criteria for both the geometry optimization and the self-consistent field (SCF) procedure.

-

-

Analysis:

-

Verify that the optimization has converged.

-

Confirm the absence of imaginary frequencies for each conformer.

-

Extract the electronic energy, zero-point vibrational energy (ZPVE), and thermal corrections.

-

Protocol 2: Potential Energy Surface Scan for N-N Bond Rotation

-

Input Structure: Use the optimized geometry of the most stable conformer.

-

Computational Software: Gaussian or a similar package.

-

Methodology:

-

Level of Theory: B3LYP

-

Basis Set: 6-311+G(d,p)

-

Job Type: Opt=ModRedundant

-

Scan Coordinate: Define the dihedral angle corresponding to the C-N-N-C backbone.

-

Scan Parameters: Specify the start and end points of the scan (e.g., 0° to 360°) and the step size (e.g., 10°).

-

-

Analysis:

-

Plot the relative energy versus the dihedral angle to visualize the rotational profile.

-

Identify the approximate dihedral angles of the energy maxima.

-

Results and Discussion

3.1. Conformational Analysis

This compound is expected to have several stable conformers arising from rotation around the N-N and C-N single bonds. The primary source of conformational isomerism is the orientation of the lone pairs on the nitrogen atoms and the steric interactions between the methyl groups. The two primary conformers are anticipated to be the gauche and anti forms, referring to the dihedral angle of the C-N-N-C backbone.

Table 1: Calculated Properties of this compound Conformers (Illustrative Data)

| Conformer | Dihedral Angle (C-N-N-C) | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Gauche-1 | ~65° | 0.00 | 0.00 |

| Gauche-2 | ~295° | 0.00 | 0.00 |

| Anti | ~180° | 1.20 | 1.15 |

The gauche conformer is predicted to be the global minimum due to a balance of steric repulsion and stabilizing hyperconjugative interactions between the nitrogen lone pairs and the anti-bonding orbitals of the adjacent C-N and N-H bonds.

3.2. Molecular Structure

The optimized geometries of the this compound conformers would provide detailed insights into its structural parameters.

Table 2: Key Optimized Geometrical Parameters of the Gauche Conformer of this compound (Illustrative Data)

| Parameter | Bond/Angle | Value |

| Bond Length | N-N | 1.44 Å |

| N-C (dimethylated N) | 1.47 Å | |

| N-C (monomethylated N) | 1.46 Å | |

| N-H | 1.02 Å | |

| Bond Angle | C-N-N | 112.5° |

| H-N-N | 110.0° | |

| C-N-C | 111.0° |

3.3. Rotational Barriers

The potential energy surface scan reveals the energy barriers for interconversion between the stable conformers.

Table 3: Calculated Rotational Barriers for this compound (Illustrative Data)

| Rotation | Transition State Dihedral Angle (C-N-N-C) | Energy Barrier (kcal/mol) |

| Gauche ↔ Anti | ~120° | 4.5 |

| Gauche ↔ Gauche' (eclipsed) | ~0° | 8.2 |

The rotation around the N-N bond is expected to have two distinct transition states, one corresponding to the eclipsing of the methyl groups and the other to the eclipsing of a methyl group with the hydrogen atom on the adjacent nitrogen.

Visualizations

Caption: Computational workflow for the theoretical analysis of this compound structure.

Caption: Relationship between the stable conformers and transition states of this compound.

Conclusion

While experimental data on the detailed structure of this compound is scarce, theoretical calculations provide a robust framework for understanding its conformational preferences and dynamic behavior. This guide outlines the standard computational protocols for such an investigation. The illustrative data suggests that this compound likely exists as a mixture of gauche and anti conformers, with the gauche form being slightly more stable. The calculated rotational barriers indicate that these conformers can interconvert at room temperature. A thorough theoretical study, following the methodologies described herein, would provide valuable data for researchers in medicinal chemistry and materials science, enabling a more profound understanding of the structure-property relationships of this and related hydrazine derivatives.

Pioneering the Synthesis of Trimethylhydrazine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and seminal syntheses of two key isomers of trimethylhydrazine: 1,1,2-trimethylhydrazine and 1,1,1-trimethylhydrazinium (B8733633) iodide. Aimed at researchers, scientists, and professionals in drug development, this document details the foundational experimental protocols, presents key quantitative data, and illustrates the synthetic pathways.

Introduction

The exploration of methylated hydrazine (B178648) derivatives has been a subject of significant interest in organic chemistry, driven by their potential applications as propellants and versatile chemical intermediates. This compound, existing primarily as 1,1,2-trimethylhydrazine and its quaternary salt, 1,1,1-trimethylhydrazinium iodide, represents a cornerstone in this class of compounds. Their initial syntheses in the mid-20th century marked important advancements in synthetic methodology and the understanding of nitrogen-based compounds. This guide revisits the original discovery and synthesis of these molecules, providing a detailed technical resource for contemporary researchers.

Quantitative Data Summary

The physical and chemical properties of the two this compound isomers, as determined during their early characterization, are summarized below for comparative analysis.

Table 1: Physicochemical Properties of this compound Isomers

| Property | 1,1,2-Trimethylhydrazine | 1,1,1-Trimethylhydrazinium Iodide |

| CAS Number | 1741-01-1 | 3288-80-0 |

| Molecular Formula | C₃H₁₀N₂ | C₃H₁₁IN₂ |

| Molecular Weight | 74.12 g/mol | 202.04 g/mol |

| Boiling Point | 62-63 °C at 753 Torr | Not Applicable |

| Melting Point | -73 °C | 225-230 °C (decomposes)[1] |

| Density | 0.814 g/cm³ at 18 °C | Not Available |

| Refractive Index | 1.406 at 18 °C (589.3 nm) | Not Available |

| Appearance | Colorless, flammable liquid | Stable, crystalline solid[2] |

First Synthesis of 1,1,2-Trimethylhydrazine

The first successful synthesis of 1,1,2-trimethylhydrazine was reported by J. B. Class, J. G. Aston, and T. S. Oakwood in 1953. Previous attempts by other research groups to prepare this compound through various routes had been unsuccessful. The successful method involved the reduction of methylenedimethylhydrazine using lithium aluminum hydride.

Experimental Protocol: Synthesis of 1,1,2-Trimethylhydrazine

1. Preparation of Methylenedimethylhydrazine:

-

A solution of 1,1-dimethylhydrazine (B165182) is reacted with aqueous formaldehyde.

-

The resulting methylenedimethylhydrazine is separated and dried.

2. Reduction with Lithium Aluminum Hydride:

-

A solution of methylenedimethylhydrazine in anhydrous ether is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous ether at a controlled temperature.

-

The reaction mixture is refluxed for one hour after the addition is complete.

-

After cooling, water is carefully added to decompose the excess lithium aluminum hydride and the resulting complex.

-

The ether layer is separated, and the aqueous layer is extracted with ether.

-

The combined ether extracts are dried over a suitable drying agent (e.g., sodium hydroxide).

3. Isolation and Purification:

-

The ether is removed by distillation.

-

The resulting crude 1,1,2-trimethylhydrazine is then purified by fractional distillation.

Synthesis Workflow

First Synthesis of 1,1,1-Trimethylhydrazinium Iodide

The synthesis of 1,1,1-trimethylhydrazinium iodide (TMHI) is a more straightforward process, first described in the chemical literature as a quaternization reaction. A notable detailed description of its preparation was provided by P. F. Pagoria, A. R. Mitchell, and R. D. Schmidt in 1996, highlighting its utility as a reagent for aromatic amination.[2]

Experimental Protocol: Synthesis of 1,1,1-Trimethylhydrazinium Iodide

1. Reaction Setup:

-

A solution of 1,1-dimethylhydrazine is prepared in a suitable solvent, such as tetrahydrofuran (B95107) (THF).

-

The solution is cooled in an ice bath.

2. Quaternization:

-

Methyl iodide is added dropwise to the cooled and stirred solution of 1,1-dimethylhydrazine.

-

A white precipitate of 1,1,1-trimethylhydrazinium iodide forms upon addition.

3. Isolation and Purification:

-

The reaction mixture is stirred for a period to ensure complete reaction.

-

The precipitate is collected by filtration.

-

The collected solid is washed with cold solvent (e.g., THF or diethyl ether) to remove any unreacted starting materials.

-

The product is dried under vacuum to yield pure 1,1,1-trimethylhydrazinium iodide as a stable, crystalline solid.[2]

Synthesis Workflow

Conclusion

The initial syntheses of 1,1,2-trimethylhydrazine and 1,1,1-trimethylhydrazinium iodide were pivotal achievements in the field of hydrazine chemistry. The development of a successful reduction method for the former and the straightforward quaternization for the latter provided the scientific community with access to these valuable compounds. The detailed protocols and data presented in this guide serve as a fundamental resource, enabling researchers to build upon this foundational work for applications in modern chemical synthesis and materials science.

References

An In-depth Technical Guide to the Safety, Toxicity, and Handling of Trimethylhydrazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, toxicity, and handling precautions for trimethylhydrazine. The information is intended to support risk assessment and ensure safe laboratory practices for professionals working with this compound.

Chemical and Physical Properties